molecular formula C19H20ClNO2 B2917112 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2034475-14-2

2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2917112
CAS No.: 2034475-14-2
M. Wt: 329.82
InChI Key: LLYPNBGGJXSVQL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a pyrrolidine-based ethanone derivative featuring a 2-chlorophenyl group and a 3-(2-methoxyphenyl)-substituted pyrrolidine ring. While direct biological data for this compound is unavailable in the provided evidence, structurally related analogs (e.g., chlorophenyl-pyrrolidinyl ethanones) exhibit antibacterial, cytotoxic, and kinase-inhibitory activities . The 2-chlorophenyl moiety is known to enhance lipophilicity and metabolic stability, while the 2-methoxyphenyl group may modulate electronic effects and binding interactions .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-23-18-9-5-3-7-16(18)15-10-11-21(13-15)19(22)12-14-6-2-4-8-17(14)20/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYPNBGGJXSVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and analgesic properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20ClNO2
  • CAS Number : 2034475-14-2

This structure features a pyrrolidine ring substituted with a chlorophenyl and methoxyphenyl group, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent.

Antibacterial Activity

In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

Antifungal Activity

Similar studies have reported antifungal activities against various fungal strains. The derivatives showed MIC values ranging from 4.69 to 22.9 µM against Candida albicans and other fungal pathogens .

CompoundMIC (µM)Target Fungi
Compound C16.69Candida albicans
Compound D56.74Fusarium oxysporum

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors involved in microbial growth and replication. The presence of halogen substituents on the aromatic rings is believed to enhance the bioactivity by facilitating interactions with microbial cell structures .

Case Studies

Several case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of a series of pyrrolidine derivatives, including those structurally related to our compound, demonstrating significant inhibition zones against S. aureus and E. coli.
    • Results : Inhibition zones ranged from 18 mm to 24 mm, suggesting strong antibacterial potential.
  • Antifungal Assessment : Another research effort focused on the antifungal properties of related compounds, revealing that certain derivatives exhibited promising results against resistant strains of fungi.
    • Results : Compounds showed effective inhibition with MIC values comparable to standard antifungal agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Features References
Target Compound : 2-(2-Chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one - 2-Chlorophenyl
- 3-(2-Methoxyphenyl)pyrrolidine
~358.8 (estimated) Methoxy group enhances electron density; chloro group increases lipophilicity
1-(3-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one - 3-Chlorophenyl
- Pyrrolidin-2-yl
223.70 Lacks methoxy group; smaller molecular weight
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5b) - 4-(tert-Butyl)phenyl
- Difluoro group
282.17 Difluoro groups increase metabolic stability; bulky tert-butyl enhances steric effects
1-(2-(Phenylthio)pyrrolidin-1-yl)ethan-1-one - Phenylthio group ~249.3 (estimated) Sulfur atom improves solubility but may reduce blood-brain barrier penetration
(E)-2-(4-(2-(Pyridin-2-yl)vinyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (18) - Pyridinylvinylphenoxy group 309.06 (fragment) Extended conjugation enhances UV activity; pyridine enables metal coordination
2-(3-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one - 2-Chlorophenylmethylsulfanyl-indole 384.90 Indole and sulfur groups increase polar surface area; may affect CYP metabolism

Functional Group Impact

  • Chlorophenyl vs. Methoxyphenyl: The 2-chlorophenyl group in the target compound contributes to higher lipophilicity (ClogP ~3.5) compared to methoxy-substituted analogs (ClogP ~2.8) .
  • Pyrrolidine vs. Pyrazole/Heterocycles :

    • Pyrrolidine rings (as in the target compound) offer conformational flexibility, whereas pyrazole-containing analogs (e.g., 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one) exhibit rigid planar structures, impacting binding pocket accommodation .
  • Sulfur-Containing Analogs :

    • Compounds with sulfanyl groups (e.g., ) show improved solubility in polar solvents but may undergo oxidative metabolism to sulfoxides or sulfones .

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